molecular formula C16H24N2O2 B1438949 8-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one CAS No. 1170921-93-3

8-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Cat. No. B1438949
CAS RN: 1170921-93-3
M. Wt: 276.37 g/mol
InChI Key: ZIOUIQYRNPEPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one” is a chemical substance with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It is not intended for human or veterinary use and is available for research purposes .

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown that compounds like 8-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one can be synthesized using different methods. For instance, Neochoritis et al. (2010) demonstrated the synthesis of amino-1,5-benzoxazepines, including similar structures, through microwave-assisted acid catalysis in solvent-free conditions, exploring their potential as antioxidants and lipid peroxidation inhibitors (Neochoritis et al., 2010). Levai et al. (1992) described the synthesis of related benzoxazepinones, emphasizing the versatility of these compounds in chemical synthesis (Levai et al., 1992).

Pharmacological Applications

Compounds structurally related to 8-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one have been investigated for their pharmacological properties. For instance, Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, highlighting the potential of benzoxazepine derivatives in drug development (Ikemoto et al., 2005). Additionally, Odame et al. (2021) explored the anticancer properties of various benzoxazepine derivatives, underlining the potential therapeutic applications of these compounds (Odame et al., 2021).

Molecular and Structural Studies

Molecular and structural studies have been conducted on benzoxazepine derivatives to understand their properties better. For example, Matsubara et al. (2000) focused on the enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist, demonstrating the significance of structural analysis in drug development (Matsubara et al., 2000).

properties

IUPAC Name

8-amino-3,3-dimethyl-5-(3-methylbutyl)-2H-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11(2)7-8-18-13-6-5-12(17)9-14(13)20-10-16(3,4)15(18)19/h5-6,9,11H,7-8,10,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOUIQYRNPEPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)N)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 2
8-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
8-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 4
Reactant of Route 4
8-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 5
8-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 6
8-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

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